molecular formula C22H37N9O B14319240 N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide CAS No. 112476-89-8

N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide

Cat. No.: B14319240
CAS No.: 112476-89-8
M. Wt: 443.6 g/mol
InChI Key: NRTXNMLTERVXEO-UHFFFAOYSA-N
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Description

N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidene groups and a decanamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines .

Scientific Research Applications

N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its possible therapeutic effects, including its role in drug development.

Mechanism of Action

The mechanism of action of N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide involves its interaction with specific molecular targets. The hydrazinylidene groups can form complexes with metal ions, affecting various biochemical pathways. The compound’s effects on cellular processes are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene derivatives and benzene-based amides. Examples are:

Uniqueness

N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide is unique due to its specific structure, which includes a decanamide moiety.

Properties

CAS No.

112476-89-8

Molecular Formula

C22H37N9O

Molecular Weight

443.6 g/mol

IUPAC Name

N-[3,5-bis[N-(methanehydrazonoylamino)-C-methylcarbonimidoyl]phenyl]decanamide

InChI

InChI=1S/C22H37N9O/c1-4-5-6-7-8-9-10-11-22(32)29-21-13-19(17(2)30-27-15-25-23)12-20(14-21)18(3)31-28-16-26-24/h12-16H,4-11,23-24H2,1-3H3,(H,25,27)(H,26,28)(H,29,32)

InChI Key

NRTXNMLTERVXEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=NNC=NN)C)C(=NNC=NN)C

Origin of Product

United States

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